![molecular formula C17H12ClN3O B5603606 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5603606.png)

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

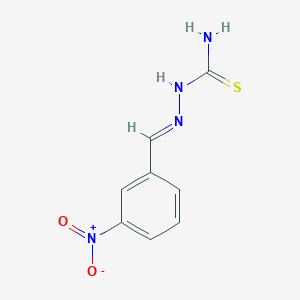

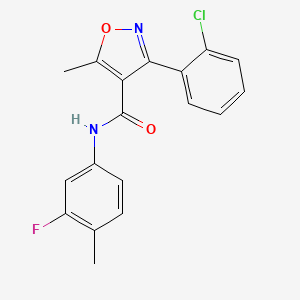

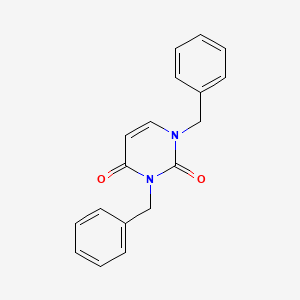

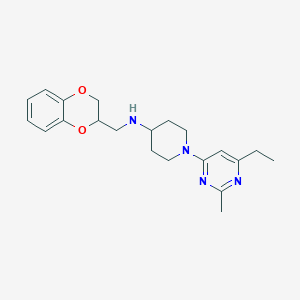

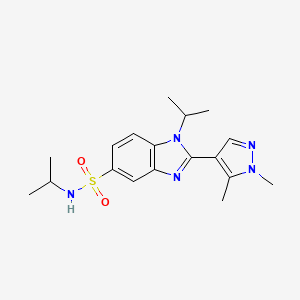

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a useful research compound. Its molecular formula is C17H12ClN3O and its molecular weight is 309.7 g/mol. The purity is usually 95%.

The exact mass of the compound 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide is 309.0668897 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Anti-microbial Properties

Research has identified compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide with significant anti-inflammatory and anti-microbial activities. For instance, studies on quinoline derivatives have shown potent ligand activities at human histamine receptors, indicating potential for anti-inflammatory applications in vivo. These compounds, through their structure-activity relationship (SAR) exploration, offer insights into designing new therapeutic agents with enhanced efficacy (Smits et al., 2008).

Sensing Biological Zn(II)

Quinoline-derivatized fluoresceins, including compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, have been developed as sensors for biological Zn(II). These sensors show significant fluorescence enhancement upon Zn(II) coordination, demonstrating utility in selective and sensitive detection of Zn(II) in biological systems. The development of such sensors aids in understanding the role of zinc in biological processes and could contribute to diagnostic applications (Nolan et al., 2005).

Anticancer Activity

A variety of quinoline-3-carbaldehyde hydrazones, closely related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, have been synthesized and evaluated for their cytotoxic properties against various human tumor cell lines. These studies have identified compounds with pronounced cancer cell growth inhibitory effects, highlighting the potential of quinoline derivatives in cancer therapy development. The findings underscore the importance of quinoline structures in medicinal chemistry for anticancer drug discovery (Korcz et al., 2018).

Fluorescence and Colorimetric Sensing

Compounds based on 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide have been explored for their multifunctional sensing capabilities. For example, a multifunctional fluorescent and colorimetric receptor developed for the detection of Al(3+) and CN(-) in aqueous solutions demonstrates the versatility of quinoline derivatives as sensors. These developments are pivotal for environmental monitoring and biomedical diagnostics, offering rapid and sensitive detection methods (Lee et al., 2014).

Synthesis and Evaluation of Novel Derivatives

The synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides demonstrates the ongoing research into novel derivatives of 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide. These efforts are aimed at exploring the chemical properties, biological activities, and potential applications of these compounds. The continuous development and characterization of new quinoline-based compounds enrich the chemical space for drug discovery and material science applications (Shaikh, 2013).

Propiedades

IUPAC Name |

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYWPUNLBVDNET-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5603526.png)

![5,6-DIMETHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5603529.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

![2-[5-Methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B5603553.png)

![[(Dimethylamino)sulfonyl]ethylphenylamine](/img/structure/B5603576.png)

![5-(2-furyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5603599.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

![2-[(2-tert-butyl-5-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5603646.png)

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)